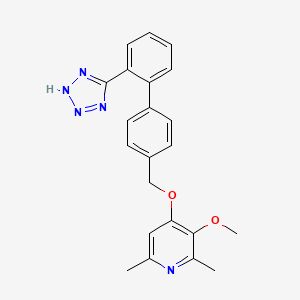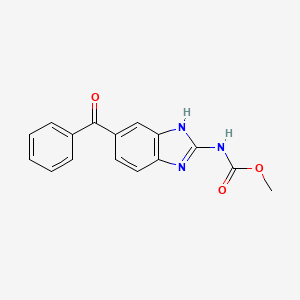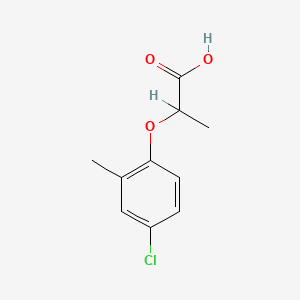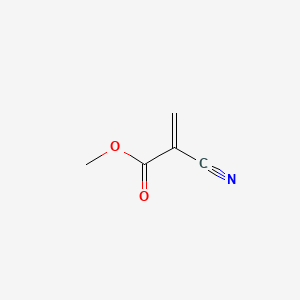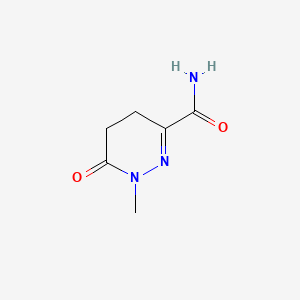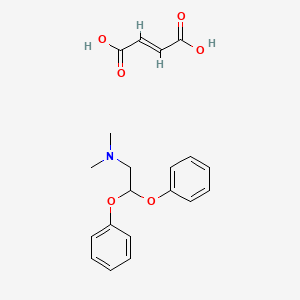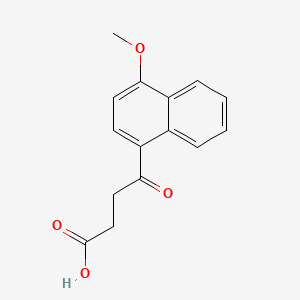
Menbutone
Descripción general
Descripción
Molecular Structure Analysis
Menbutone has the molecular formula C15H14O4 . Its molecular weight is 258.27 g/mol . The IUPAC name for Menbutone is 4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid .Physical And Chemical Properties Analysis
Menbutone has a molecular weight of 258.27 g/mol . It is soluble in DMSO at a concentration of 40 mg/mL .Aplicaciones Científicas De Investigación
Hepato-Digestive Stimulant
Menbutone is often used to stimulate the hepato-digestive activity in case of digestive disorders and hepatic insufficiency in different species (cattle, sheep, goats, pigs, horses, dogs) because it has choleretic and cholagogue effects and increases gastric and pancreatic juices .
Treatment for Digestive Disorders
Menbutone is used in the treatment of various digestive disorders. It acts as a liver detoxifier and improves the normal activity of the stomach, bile, and duodenum .
Choleretic and Cholagogue Agent
Menbutone is a powerful choleretic and cholagogue agent, which means it stimulates the production of bile in the liver and its release from the gallbladder. This helps in the digestion and absorption of fats .
Appetite Stimulant
Menbutone causes a rapid improvement in appetite and the digestive process. It is used to stimulate the hepato-digestive activity in the case of digestive disorders and hepatic insufficiency by increasing pancreatic juices, bile, and peptic secretion between 2 to 5 times the normal levels, maintaining this effect for 2–3 hours after administration .
Analytical Applications
Menbutone is used in analytical chemistry for the development and validation of sensitive assays. For example, an HPLC method has been developed to quantify menbutone in sheep plasma .
Veterinary Medicine
In modern farming practice, drugs like Menbutone are used on a large scale in animal husbandry for different reasons. They are used to prevent diseases, cure animals, or as feed additive to promote growth .
Food Safety
Analytical methods for the determination of Menbutone in animal tissues and milk are developed to ensure food safety. Menbutone is very potent in its digestive activity, and the regular effective doses are very small; hence, its detection in milk and meat requires a highly sensitive and selective method .
Green Chemistry
The method for the determination of Menbutone in bovine milk and meat using micellar liquid chromatography is an interesting example for green chemistry as no organic solvent was used during the pretreatment step .
Mecanismo De Acción
Target of Action
Menbutone, also known as genabilic acid, primarily targets the digestive tract . It is used to stimulate hepato-digestive activity in various species, including cattle, sheep, goats, pigs, horses, and dogs .
Mode of Action
Menbutone is a choleretic compound . It works by increasing the excretion of bile, gastric acid, and pancreatic juices by two to five times the normal secretion . This stimulation of the digestive tract enhances the transit and assimilation of food, acting as a liver detoxifier and improving the normal activity of the stomach, bile, and duodenum .
Biochemical Pathways
By increasing the secretion of digestive juices, Menbutone likely affects the biochemical pathways related to digestion and absorption of nutrients .
Pharmacokinetics
Menbutone exhibits a high total body clearance (Cl) of 63.6 ± 13.6 mL/h/kg with a volume of distribution at steady-state (Vss) of 259.6 ± 52.7 mL/kg . After intravenous administration, the elimination half-life (t ½λ) is 6.08 ± 2.48 hours . Following intramuscular administration, Menbutone reaches a peak plasma concentration (Cmax) of 18.8 ± 1.9 µg/mL within 3.75 ± 0.45 hours (tmax). The mean absorption time (MAT) is 3.31 ± 1.36 hours, and the fraction of dose absorbed (F) is 103.1 ± 23.0% . These pharmacokinetic properties suggest that Menbutone is quickly and completely absorbed after intramuscular administration .
Result of Action
The primary molecular and cellular effect of Menbutone’s action is the increased secretion of bile, gastric acid, and pancreatic juices . This leads to improved digestion and absorption of nutrients, enhanced hepato-digestive activity, and detoxification of the liver .
Direcciones Futuras
Menbutone is currently approved in several European Union (EU) countries to treat digestive disorders in different animal species . Recent studies have been conducted to establish the pharmacokinetic parameters resulting from intravenous (IV) and intramuscular (IM) administration of this drug in sheep . The results obtained indicate that Menbutone absorption after IM administration is quick and complete .
Propiedades
IUPAC Name |
4-(4-methoxynaphthalen-1-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-14-8-6-11(13(16)7-9-15(17)18)10-4-2-3-5-12(10)14/h2-6,8H,7,9H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGJSJFIQNQBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046240 | |
| Record name | Menbutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Menbutone | |
CAS RN |
3562-99-0 | |
| Record name | Menbutone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3562-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Menbutone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003562990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Menbutone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53969 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Menbutone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MENBUTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/341YM32546 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(2-methoxyphenyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B1676119.png)
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-ethoxyiminoacetyl]amino]-3-[[1-(carboxymethyl)pyridin-1-ium-4-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1676120.png)

